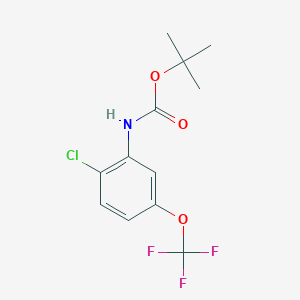
tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate: is an organic compound characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with chlorine and trifluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 2-chloro-5-(trifluoromethoxy)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position on the phenyl ring.
Oxidation and Reduction:
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products typically involve the replacement of the chlorine atom with another substituent.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Research into the biological activity of this compound is ongoing. It may serve as a lead compound for the development of new drugs due to its unique structural features .
Industry: In the materials science field, the compound’s stability and reactivity make it a candidate for the development of new materials with specific properties, such as improved thermal stability or resistance to degradation .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-(trifluoromethoxy)pyridine
- 2-(Trifluoromethoxy)benzaldehyde
Comparison:
- Unique Features: tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate is unique due to the presence of both a tert-butyl carbamate group and a trifluoromethoxy group, which confer distinct chemical properties such as increased lipophilicity and stability.
- Similarities: Like other trifluoromethoxy-substituted compounds, it exhibits high stability and resistance to harsh chemical conditions .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C12H13ClF3NO3 |
|---|---|
Poids moléculaire |
311.68 g/mol |
Nom IUPAC |
tert-butyl N-[2-chloro-5-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C12H13ClF3NO3/c1-11(2,3)20-10(18)17-9-6-7(4-5-8(9)13)19-12(14,15)16/h4-6H,1-3H3,(H,17,18) |
Clé InChI |
CUTDSILEOVJUOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


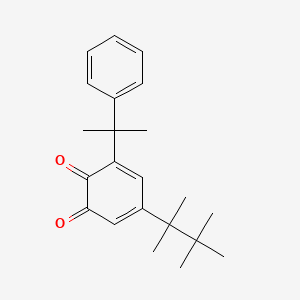
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
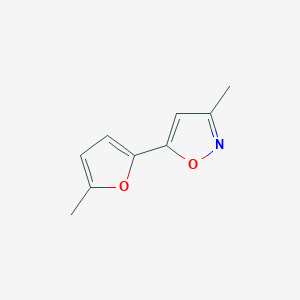
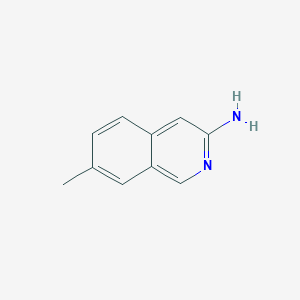
![6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)
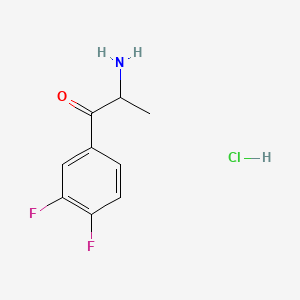
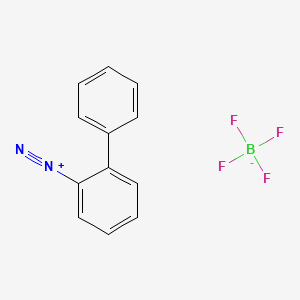
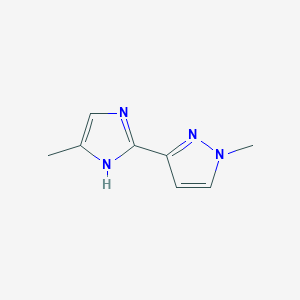

![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)
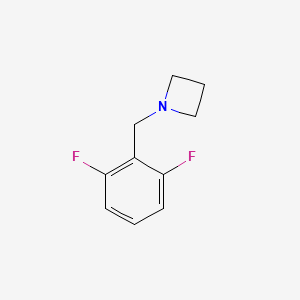
![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)

